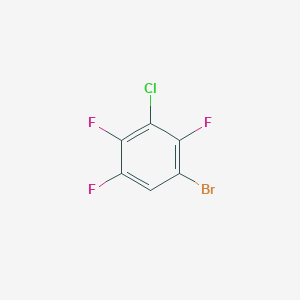

1-Bromo-3-chloro-2,4,5-trifluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-chloro-2,4,5-trifluorobenzene is an organofluorine compound . It has a CAS Number of 152840-71-6 and a molecular weight of 245.43 . It is a liquid at room temperature .

Synthesis Analysis

This compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .Molecular Structure Analysis

The linear formula of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is C6HBrClF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2,4,5-trifluorobenzene undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . The derivatives of this compound can be used as intermediates for the synthesis of qunolone antibacterial .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-2,4,5-trifluorobenzene is a liquid at room temperature . It has a molecular weight of 245.43 .Wissenschaftliche Forschungsanwendungen

Triazidation and Cross-Linking Reagents

1-Bromo-3-chloro-2,4,5-trifluorobenzene has been studied for its potential in selective defluorination and triazidation processes. These processes yield compounds like 1,3,5-triazido-2,4,6-trichlorobenzene, which can be utilized as photoactive cross-linking reagents in polymer chemistry. Such compounds also serve as starting materials in organic synthesis and the photochemical creation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Electrochemical Fluorination

Studies have been conducted on the electrochemical fluorination of halobenzenes, including 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies aim to understand the formation mechanisms and side reactions during the fluorination process, which is crucial for the production of various fluorinated compounds (Horio et al., 1996).

Regiospecific Functionalization

Regiospecific functionalization of compounds like 1-bromo-3-chloro-2,4,5-trifluorobenzene is a significant area of research. Novel organometallic methods have been developed to achieve this, enabling the functionalization at specific positions on the benzene ring. These methods are valuable for synthesizing complex organic compounds with precise structural requirements (Heiss & Schlosser, 2003).

Vibrational Spectroscopy Studies

Vibrational spectroscopy has been employed to study the properties of halogenated benzenes, including derivatives of 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies provide insights into the molecular vibrations and structural dynamics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Reddy & Rao, 1994).

Synthesis of Novel Organic Compounds

1-Bromo-3-chloro-2,4,5-trifluorobenzene is used as a starting material in the synthesis of various organic compounds. For instance, its derivatives have been used in the preparation of compounds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as scaffolds for molecular receptors (Wallace et al., 2005).

Safety and Hazards

This compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-2,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULIZVZKXJRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2,4,5-trifluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2773683.png)